molecular formula C22H25ClN2O8 B565364 4-Epitetracycline hydrochloride CAS No. 23313-80-6

4-Epitetracycline hydrochloride

Cat. No.: B565364
CAS No.: 23313-80-6
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-DXDJYCPMSA-N
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Description

  • Mechanism of Action

    Target of Action

    4-Epitetracycline hydrochloride, an epimer of Tetracycline , primarily targets bacterial ribosomes . It attaches to the bacteria’s 30S ribosomal subunit , which plays a crucial role in protein synthesis.

    Mode of Action

    The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding inhibits the growth and reproduction of bacteria by preventing protein synthesis . It’s important to note that this compound shows a much lower antibiotic activity compared to tetracycline .

    Biochemical Pathways

    It is known that the compound interferes with protein synthesis in bacteria by binding to the 30s ribosomal subunit . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth .

    Pharmacokinetics

    It is known that tetracyclines, the group to which this compound belongs, can be divided into three groups based on their pharmacokinetic properties . The first group, which includes tetracycline, is characterized by poor absorption after food . The second group, represented by doxycycline and minocycline, is more reliably absorbed orally . The third group is injectable only, with an improved antibacterial spectrum compared to the tetracyclines .

    Result of Action

    The primary result of this compound’s action is the inhibition of bacterial growth and reproduction . By binding to the 30S ribosomal subunit and preventing protein synthesis, the compound effectively halts the growth of bacteria . It’s worth noting that this compound has a much lower antibiotic activity compared to tetracycline .

    Action Environment

    The action of this compound can be influenced by environmental factors such as pH. For instance, tetracyclines can undergo epimerization in solution, leading to the formation of this compound . Furthermore, the compound is found to be a degradation product of tetracyclines , suggesting that its formation and action may be influenced by environmental conditions such as temperature and pH .

    Preparation Methods

    • The synthetic routes for epitetracycline hydrochloride are not as extensively documented as those for tetracycline. it is typically obtained as a byproduct during the synthesis of tetracycline.
    • Industrial production methods often involve the fermentation of Streptomyces species, which naturally produce tetracycline. Epitetracycline is then isolated from the fermentation broth.
  • Chemical Reactions Analysis

    • Epitetracycline can undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are similar to those employed for tetracycline.
    • Major products formed from these reactions include various derivatives of epitetracycline.
  • Scientific Research Applications

      Chemistry: Epitetracycline serves as a valuable reference compound for studying tetracycline derivatives and their properties.

      Biology: Researchers explore its interactions with bacterial ribosomes and its impact on protein synthesis.

      Medicine: Although not widely used clinically, epitetracycline contributes to our understanding of tetracycline pharmacology.

      Industry: Its role in antibiotic research and development remains significant.

  • Comparison with Similar Compounds

    • Epitetracycline’s uniqueness lies in its epimeric relationship with tetracycline.
    • Similar compounds include other tetracycline derivatives like doxycycline, minocycline, and oxytetracycline.

    Properties

    IUPAC Name

    (4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YCIHPQHVWDULOY-DXDJYCPMSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H25ClN2O8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80873794
    Record name Epitetracycline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80873794
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    480.9 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    23313-80-6
    Record name Epitetracycline hydrochloride [USP]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Epitetracycline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80873794
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-Epitetracycline hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name EPITETRACYCLINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?

    A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []

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